molecular formula C21H22N2O2S B4745523 Imidazolidine, 1,3-salicyl-2-(2-thienyl)- CAS No. 20063-35-8

Imidazolidine, 1,3-salicyl-2-(2-thienyl)-

Cat. No.: B4745523
CAS No.: 20063-35-8
M. Wt: 366.5 g/mol
InChI Key: UHUSESCQLLQOJZ-UHFFFAOYSA-N
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Description

Imidazolidine, 1,3-salicyl-2-(2-thienyl)- is a heterocyclic compound that features a five-membered ring containing both nitrogen and sulfur atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the salicyl and thienyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 1,3-salicyl-2-(2-thienyl)- typically involves the reaction of salicylaldehyde with thienylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 1,3-salicyl-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Imidazolidine, 1,3-salicyl-2-(2-thienyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Imidazolidine, 1,3-salicyl-2-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors and modulate their activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2-thione: Known for its antimicrobial and anticancer properties.

    Thiazolidine: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.

    Imidazole: Widely used in medicinal chemistry for its antifungal and antibacterial properties.

Uniqueness

Imidazolidine, 1,3-salicyl-2-(2-thienyl)- is unique due to the presence of both salicyl and thienyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[3-[(2-hydroxyphenyl)methyl]-2-thiophen-2-ylimidazolidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-18-8-3-1-6-16(18)14-22-11-12-23(21(22)20-10-5-13-26-20)15-17-7-2-4-9-19(17)25/h1-10,13,21,24-25H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSESCQLLQOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CS3)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173879
Record name Imidazolidine, 1,3-salicyl-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20063-35-8
Record name Imidazolidine, 1,3-salicyl-2-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolidine, 1,3-salicyl-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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